molecular formula C9H15N3 B12312171 4-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-pyrazole

4-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-pyrazole

Cat. No.: B12312171
M. Wt: 165.24 g/mol
InChI Key: ILBHCBYSCFDZRP-UHFFFAOYSA-N
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Description

4-(3,3-Dimethylazetidin-2-yl)-1-methyl-1H-pyrazole is a chemical compound that belongs to the class of azetidines and pyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-pyrazole typically involves the reaction of 3,3-dimethylazetidine with 1-methyl-1H-pyrazole under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3,3-Dimethylazetidin-2-yl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the azetidine or pyrazole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(3,3-Dimethylazetidin-2-yl)-1-methyl-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,3-Dimethylazetidin-2-yl)pyridine
  • (3,3-Dimethylazetidin-2-yl)methanol

Uniqueness

4-(3,3-Dimethylazetidin-2-yl)-1-methyl-1H-pyrazole is unique due to its combination of the azetidine and pyrazole rings, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

4-(3,3-dimethylazetidin-2-yl)-1-methylpyrazole

InChI

InChI=1S/C9H15N3/c1-9(2)6-10-8(9)7-4-11-12(3)5-7/h4-5,8,10H,6H2,1-3H3

InChI Key

ILBHCBYSCFDZRP-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC1C2=CN(N=C2)C)C

Origin of Product

United States

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